4-nitro-1H-pyrrole-2-carboxylic Acid
Overview
Description
4-nitro-1H-pyrrole-2-carboxylic Acid, with the CAS Number 5930-93-8, is a solid compound . It has a molecular weight of 156.1 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrrole derivatives, including this compound, can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the Cu-assisted cycloisomerization of alkynyl imines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H4N2O4 . The InChI code for this compound is 1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) .Chemical Reactions Analysis
Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can undergo both self-condensation and degradation under strongly basic conditions .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point of 217 - 218 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-nitro-1H-pyrrole-2-carboxylic Acid is a valuable precursor in the synthesis of various heterocyclic compounds. These structures serve as the backbone for many drugs and are essential in medicinal chemistry. The nitro group in the compound can undergo various chemical reactions, making it a versatile intermediate for constructing complex molecules .
Antibacterial Agents
Research has indicated that pyrrole derivatives exhibit antibacterial properties. This compound can be used to synthesize compounds that potentially act as antibacterial agents, contributing to the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Drugs
The pyrrole moiety is present in many anti-inflammatory drugs. By modifying the this compound molecule, researchers can develop new anti-inflammatory agents that may offer improved efficacy or reduced side effects compared to existing medications .
Antitumor Agents
Pyrrole derivatives are known to possess antitumor activity. The 4-nitro group of this compound can be a crucial feature in the design of novel antitumor agents, potentially leading to breakthroughs in cancer treatment .
Cholesterol-Lowering Drugs
Compounds containing the pyrrole structure have been associated with cholesterol-lowering effects. This compound could be used to synthesize new classes of cholesterol-lowering drugs, offering alternative treatments for hypercholesterolemia .
Agricultural Chemicals
The nitro and carboxylic acid functional groups in this compound make it a candidate for the synthesis of agricultural chemicals, including fungicides and herbicides. These compounds can help protect crops from fungal infections and weed infestations .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, this compound can be utilized in the development of OLEDs. The pyrrole ring can be part of the conjugated systems that emit light when an electric current is applied, which is fundamental in OLED technology .
Chemical Sensors
Pyrrole derivatives can be used in the fabrication of chemical sensors. The reactivity of the nitro group in this compound allows for the creation of sensors that can detect various substances, including gases and ions, which is crucial for environmental monitoring and industrial processes .
Mechanism of Action
Target of Action
It’s worth noting that bacterial dna gyrase is a common target for many pyrrole derivatives .
Mode of Action
Pyrrole derivatives often interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
Pyrrole compounds are known to be involved in various biological processes, including the inhibition of enzymes and interaction with dna .
Result of Action
The effects of pyrrole compounds often depend on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-nitro-1H-pyrrole-2-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
The future directions for the research and application of 4-nitro-1H-pyrrole-2-carboxylic Acid and its derivatives could involve further exploration of their synthesis methods and potential biological activities . The use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles represents one such direction .
properties
IUPAC Name |
4-nitro-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWGRRCTCGASCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426864 | |
Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5930-93-8 | |
Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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